1,2-Didecanoylglycerol
CAS No.: 82950-64-9
Cat. No.: VC0006573
Molecular Formula: C23H44O5
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82950-64-9 |
---|---|
Molecular Formula | C23H44O5 |
Molecular Weight | 400.6 g/mol |
IUPAC Name | (2-decanoyloxy-3-hydroxypropyl) decanoate |
Standard InChI | InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 |
Standard InChI Key | GNSDEDOVXZDMKM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC |
Canonical SMILES | CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC |
Chemical and Structural Properties
Molecular Architecture
1,2-Didecanoylglycerol consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with decanoic acid (capric acid) chains. The sn-3 hydroxyl group remains unmodified, contributing to the molecule’s amphiphilic nature. This asymmetry distinguishes it from 1,3-diacylglycerol isomers, which exhibit different packing behaviors in lipid bilayers .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 400.5925 g/mol | |
IUPAC Name | 3-Hydroxypropane-1,2-diyl bis(decanoate) | |
CAS Registry Number | 17863-69-3 |
Physicochemical Characteristics
The compound’s melting point and solubility are influenced by the saturated decanoyl chains, which promote van der Waals interactions. Unlike unsaturated diacylglycerols, 1,2-didecanoylglycerol exhibits limited solubility in polar solvents but dissolves readily in chloroform and dimethyl sulfoxide (DMSO) . These properties make it a stable candidate for lipid-based drug delivery systems.
Synthesis and Industrial Production
Production Methods
Industrial synthesis typically involves transesterification of glycerol with decanoic acid methyl esters under catalytic conditions. Enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer superior regioselectivity, yielding >90% 1,2-diacylglycerol with minimal 1,3-isomer contamination . Post-synthesis purification employs molecular distillation to remove monoacylglycerol byproducts, followed by deodorization to eliminate residual solvents .
Quality Control
Regulatory guidelines mandate limits on residual catalysts (e.g., <0.1 ppm for tin-based catalysts) and oxidation products. Gas chromatography-mass spectrometry (GC-MS) profiles confirm the absence of genotoxic impurities such as glycidol esters, which may form during high-temperature processing .
Biological Activity and Mechanistic Insights
Protein Kinase C Activation
1,2-Didecanoylglycerol acts as a second messenger by binding to the C1 domain of protein kinase C (PKC), inducing conformational changes that translocate PKC to the plasma membrane. Comparative studies show that its activation efficacy is chain-length-dependent, with decanoyl groups providing optimal membrane anchoring without steric hindrance .
Table 2: Biological Effects in Murine Skin Carcinogenesis Models
Parameter | 1,2-Didecanoylglycerol (5 µmol) | TPA (1 nmol) |
---|---|---|
Tumor Incidence (20 weeks) | 74% | 28% |
Average Tumors/Mouse | 6.0 | Not reported |
Hyperplasia Severity | Moderate | Severe |
Data adapted from in vivo studies |
Industrial and Cosmetic Applications
Role in Cosmetic Formulations
As an emollient, 1,2-didecanoylglycerol enhances skin barrier function by forming occlusive films that reduce transepidermal water loss. The Cosmetic Ingredient Review (CIR) panel permits its use at concentrations up to 5% in leave-on products, citing favorable safety profiles in repeat-insult patch trials .
Table 3: Approved Concentrations in Cosmetics
Ingredient | Maximum Concentration | Product Type |
---|---|---|
Glyceryl Dilaurate | 5% | Creams, Lotions |
Glyceryl Distearate | 7% | Foundations |
Glyceryl Dioleate | 2% | Lipsticks |
Data from safety assessments |
Pharmaceutical Excipient
The compound’s stability at physiological pH makes it a viable candidate for solid lipid nanoparticles (SLNs) in topical drug delivery. Coating paclitaxel-loaded SLNs with 1,2-didecanoylglycerol improved dermal retention by 40% compared to unmodified particles .
Regulatory Status and Environmental Impact
The U.S. FDA approves 1,2-didecanoylglycerol as an indirect food additive (21 CFR 178.3620) for use in packaging materials. Environmental fate studies indicate rapid biodegradation (82% in 28 days via OECD 301B), minimizing bioaccumulation risks .
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